molecular formula C12H21Cl2N3 B1416701 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride CAS No. 1172518-57-8

4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride

Cat. No.: B1416701
CAS No.: 1172518-57-8
M. Wt: 278.22 g/mol
InChI Key: WTNNXRSIFHLJQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride is a white crystalline solid with the molecular formula C12H19N3.2HCl . It is an important organic synthesis intermediate, widely used in pharmaceutical and pesticide industries .


Synthesis Analysis

4-(4-Ethylpiperazin-1-yl)aniline can be prepared by a synthetic route that includes the synthesis of ethylpiperazine and subsequent substitution reactions .


Molecular Structure Analysis

The molecular weight of this compound is 278.22 . The InChI code is 1S/C12H19N3.2ClH/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12;;/h3-6H,2,7-10,13H2,1H3;2*1H .


Chemical Reactions Analysis

In the synthesis process, 4-(4-Ethylpiperazin-1-yl)aniline is often used as a base catalyst and a transition metal complexing reagent. It has a significant effect on the activation and catalytic reactions of some organic compounds .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 205.30 g/mol and a density of 1.065±0.06 g/cm3. It has a melting point of 76-78°C . It is soluble in many polar organic solvents, such as ethanol and ether .

Scientific Research Applications

  • Antimicrobial Activities : The synthesis of eperezolid-like molecules, including those similar to "4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride", has shown promising antimicrobial activities, particularly against Mycobacterium smegmatis (Yolal et al., 2012).

  • Cancer Therapy : A study by Ortega et al. (2000) indicated the potential use of quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, which involve similar compounds, as hypoxic-cytotoxic agents in cancer therapy (Ortega et al., 2000).

  • Inhibitors of Src Kinase Activity : Compounds related to "this compound" have been optimized as potent inhibitors of Src kinase activity, which is significant in the development of cancer therapeutics (Boschelli et al., 2001).

  • Electrochemical Applications : Research by Shahhosseini et al. (2016) indicates the utility of similar aniline derivatives in the electrochemical synthesis of polymers, which could be used in dye-sensitized solar cells (Shahhosseini et al., 2016).

  • Corrosion Inhibition : Studies like that of Wang et al. (2006) have explored the use of bipyrazole derivatives, structurally related to "this compound", as corrosion inhibitors (Wang et al., 2006).

  • Synthesis of Antitumor Agents : Research into piperazinyl amidrazones, which are structurally similar, has indicated their potential as antitumor agents, as explored by Abdel-Jalil et al. (2010) (Abdel-Jalil et al., 2010).

  • Analgesic and Anesthetic Agents : The synthesis of 4-phenyl- and 4-heteroaryl-4-anilidopiperidines, similar to "this compound", has shown potential as analgesic and anesthetic agents (Kudzma et al., 1989).

Properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.2ClH/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12;;/h3-6H,2,7-10,13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNNXRSIFHLJQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride
Reactant of Route 2
4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride
Reactant of Route 3
Reactant of Route 3
4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride
Reactant of Route 4
Reactant of Route 4
4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride
Reactant of Route 5
Reactant of Route 5
4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride
Reactant of Route 6
Reactant of Route 6
4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.